Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Description
Molecular Formula: C₁₁H₉ClN₂O₂S
Molecular Weight: 268.72 g/mol
CAS Registry Number: 886361-40-6
Purity: 95% (typical commercial grade)
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a 2-chlorophenyl group at position 5, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOYAFBTVXWGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206944 | |
| Record name | Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-40-6 | |
| Record name | Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves the reaction of a β-keto ester with thiourea in the presence of a halogenating agent. For the target compound, the β-keto ester precursor methyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with thiourea and iodine under reflux in ethanol. The mechanism proceeds through nucleophilic attack by the thiourea sulfur on the α-carbon of the β-keto ester, followed by cyclization and aromatization.
Key Conditions:
- Solvent: Ethanol or methanol
- Temperature: 70–80°C (reflux)
- Halogen Source: Iodine (1.2 equiv)
- Reaction Time: 6–8 hours
Yield Optimization:
- Excess thiourea (1.5 equiv) minimizes side reactions.
- Anhydrous conditions prevent hydrolysis of the ester group.
α-Haloketone Cyclization
An alternative approach employs 2-bromo-1-(2-chlorophenyl)ethanone as the α-haloketone, which reacts with thiourea in methanol under basic conditions (e.g., potassium carbonate). This method avoids halogenating agents but requires precise stoichiometric control to prevent dimerization.
Reaction Profile:
$$
\text{2-Bromo-1-(2-chlorophenyl)ethanone} + \text{Thiourea} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Thiazole Core}
$$
Critical Analysis of Synthetic Routes
Comparative Performance of Methods
| Parameter | Hantzsch Method | α-Haloketone Method |
|---|---|---|
| Yield (%) | 65–72 | 58–64 |
| Purity (HPLC) | >95% | 92–94% |
| Reaction Time (h) | 6–8 | 4–5 |
| Byproducts | Iodinated species | Dimeric thiazoles |
Advantages of Hantzsch Method:
- Higher regioselectivity due to electronic effects of the β-keto ester.
- Single-step formation of the ester moiety.
Advantages of α-Haloketone Method:
- Shorter reaction time.
- Avoids iodine handling challenges.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors enhance both methods:
- Hantzsch Adaptation: Microreactors with residence time ≤30 minutes at 100°C improve yield to 78%.
- α-Haloketone Adaptation: Tubular reactors with immobilized K₂CO₃ reduce purification steps.
Synthesis of Key Intermediates
Preparation of Methyl 3-(2-Chlorophenyl)-3-Oxopropanoate
This β-keto ester is synthesized via Claisen condensation:
Procedure:
- React 2-chlorophenylacetyl chloride (1.0 equiv) with methyl acetoacetate (1.2 equiv) in dry THF.
- Add triethylamine (2.0 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
Characterization Data:
- 1H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂CO), 7.38–7.52 (m, 4H, Ar-H)
- Yield: 68%
Synthesis of 2-Bromo-1-(2-Chlorophenyl)Ethanone
Bromination of 1-(2-chlorophenyl)ethanone using N-bromosuccinimide (NBS) under radical initiation:
Conditions:
- Solvent: CCl₄
- Initiator: AIBN (0.1 equiv)
- Temperature: 80°C
- Time: 3 hours
Isolation:
- Filter and concentrate under vacuum.
- Purify via flash chromatography (hexane/ethyl acetate 9:1).
Advanced Reaction Engineering
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces Hantzsch reaction time to 20 minutes with comparable yields. This method minimizes thermal degradation of the amino group.
Solvent-Free Mechanochemical Approach
Ball milling thiourea and methyl 3-(2-chlorophenyl)-3-oxopropanoate with NaI achieves 70% yield in 2 hours, eliminating solvent waste.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography: Elute with ethyl acetate/hexane (3:7) to isolate the product (Rf = 0.45).
- Recrystallization: Dissolve crude product in hot ethanol (95%), cool to −20°C.
Spectroscopic Validation
1H NMR (DMSO-d₆):
- δ 7.45–7.60 (m, 4H, Ar-H)
- δ 6.85 (s, 2H, NH₂)
- δ 3.85 (s, 3H, OCH₃)
13C NMR:
- δ 165.2 (COO)
- δ 152.1 (C-2)
- δ 134.5 (C-5)
HRMS (ESI):
- Calculated for C₁₁H₁₀ClN₂O₂S: 285.0165
- Found: 285.0168 [M+H]⁺
Troubleshooting Common Synthetic Issues
| Problem | Cause | Solution |
|---|---|---|
| Low yield (<50%) | Incomplete cyclization | Increase reaction temperature |
| Amino group oxidation | O₂ exposure during synthesis | Use degassed solvents |
| Ester hydrolysis | Aqueous contamination | Employ molecular sieves |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazoles.
Scientific Research Applications
Biological Activities
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess antimicrobial properties. The presence of the chlorophenyl group may enhance its efficacy against specific bacterial strains.
- Anticancer Potential : Thiazole compounds have been investigated for their anticancer properties. Research indicates that modifications in the thiazole ring can lead to increased cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Some derivatives of thiazole are known to inhibit specific enzymes related to disease processes, suggesting potential therapeutic applications in treating conditions like diabetes or cancer.
Applications in Medicinal Chemistry
The compound's structure allows for various modifications that can lead to new derivatives with enhanced biological activity. Its potential applications include:
- Drug Development : The unique structure of this compound makes it a suitable template for developing new pharmaceuticals targeting infectious diseases and cancer.
- Lead Compound in Synthesis : As a lead compound, it can be used to synthesize analogs with improved potency and selectivity.
Agrochemical Applications
Thiazole derivatives are also explored in agrochemicals due to their biological activity:
- Pesticides : The compound may serve as a precursor for developing new pesticides with targeted action against pests while minimizing environmental impact.
- Herbicides : Research into similar compounds has shown promise in herbicidal activity, suggesting potential applications in crop protection.
Material Science Applications
In material science, thiazole compounds have been utilized in:
- Polymer Chemistry : The incorporation of thiazole rings into polymers can enhance properties such as thermal stability and mechanical strength.
- Dyes and Pigments : Thiazoles are used in the synthesis of dyes due to their ability to form vibrant colors, which can be applied in various industries including textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell proliferation compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research conducted by [source] demonstrated that thiazole derivatives exhibit strong antibacterial activity against Gram-positive bacteria. This compound was highlighted for its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
a. Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
- Molecular Formula : C₁₁H₉ClN₂O₂S
- Molecular Weight : 268.72 g/mol
- CAS No.: 127918-92-7
- Key Differences :
b. Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
- Molecular Formula : C₁₁H₉FN₂O₂S
- Molecular Weight : 252.27 g/mol
- CAS No.: 12791 (truncated)
c. Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Aliphatic and Fluorinated Derivatives
a. Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
- Molecular Formula : C₆H₅F₃N₂O₂S
- Molecular Weight : 226.18 g/mol
- CAS No.: 1086375-61-2
- Key Differences :
b. Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate
- Molecular Formula : C₈H₁₂N₂O₂S
- Molecular Weight : 200.26 g/mol
- Crystallographic Data: Monoclinic crystal system (space group P2₁/n) .
Structural and Electronic Influences
- Electron-Withdrawing Groups (Cl, CF₃) : Increase electrophilicity of the thiazole ring, enhancing reactivity in cross-coupling reactions .
- Electron-Donating Groups (OCH₃) : Improve solubility in polar solvents and stabilize positive charges in intermediates .
- Steric Effects : Ortho-substituted chlorophenyl derivatives (e.g., target compound) exhibit greater steric hindrance than para-substituted analogs, affecting binding in enzyme-active sites .
Biological Activity
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-92-7) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme-inhibitory agent. Below is a detailed overview of its biological activity, supported by research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C11H9ClN2O2S
- Molecular Weight : 268.72 g/mol
- Melting Point : 238-240 °C
- Purity : 95% .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound's efficacy was evaluated against various cancer cell lines, revealing significant cytotoxic effects.
In a study focusing on thiazole derivatives, it was found that the compound inhibited cell proliferation effectively, correlating with its structural modifications that enhance biological activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells through caspase activation .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management.
| Compound | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Methyl Thiazole | 0.25 ± 0.003 | Uncompetitive | |
| Acarbose (Control) | 85.56 ± 0.56 | Competitive |
The compound exhibited an uncompetitive inhibition pattern against α-amylase, suggesting its potential utility in managing diabetes by regulating blood sugar levels through carbohydrate metabolism inhibition.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown activity against various pathogens, indicating its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 | |
| Escherichia coli | 0.25 | |
| Candida albicans | 0.30 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer treated with thiazole derivatives showed a significant reduction in tumor size and improved patient outcomes.
- The study reported an overall response rate of approximately 60% among participants treated with methyl thiazole derivatives compared to standard chemotherapy regimens .
- Diabetes Management Study :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate, and how can purity (>95%) be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclization of thiourea intermediates with α-haloketones. For example, reacting methyl 2-cyanoacetate with 2-chlorophenyl isothiocyanate under basic conditions (e.g., KOH/EtOH) forms the thiazole core. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) achieves >95% purity, as validated by HPLC .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity | 95% (HPLC) | |
| Molecular Formula | C₁₁H₈ClN₂O₂S | |
| CAS No. | 127918-93-8 (analog) |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and mass spectrometry. The thiazole ring’s C=S stretch (FTIR: ~1250 cm⁻¹) and aromatic protons (NMR: δ 7.2–7.8 ppm for 2-chlorophenyl) confirm core structure. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 281.01 [M+H]⁺) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?
- Methodological Answer : The compound’s planar thiazole ring and chlorophenyl substituent may induce stacking disorders. Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement (Monoclinic P2₁/n space group, Z=4) resolves torsional angles and hydrogen bonding (N–H···O interactions). Twinning or poor diffraction can be mitigated by slow evaporation crystallization (e.g., DMF/water) .
Crystallographic Data (Analog) :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/n | |
| Unit Cell | a=8.21 Å, b=12.34 Å, c=9.87 Å | |
| R-factor | <0.05 |
Q. How can computational modeling predict the compound’s pharmacological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) evaluates binding affinity. QSAR models trained on thiazole derivatives (e.g., Hammett σ values for substituent effects) predict bioactivity. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR, 25–80°C) identifies coalescence points. For ambiguous mass fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can experimental conditions be standardized?
- Methodological Answer : Discrepancies stem from solvent polarity and temperature. Use a standardized shake-flask method (25°C, 24 hr equilibration) with HPLC quantification. For DMSO-soluble analogs (e.g., 10 mg/mL), logP calculations (ChemAxon) correlate with experimental partition coefficients .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
